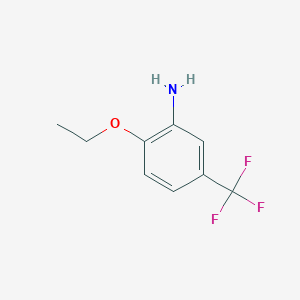

2-Ethoxy-5-(trifluoromethyl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQEMLFIDADRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361364 | |

| Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-73-7 | |

| Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Ethoxy-5-(trifluoromethyl)aniline (CAS 2713-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds significant interest as a building block in medicinal chemistry and materials science. The presence of both an ethoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and physicochemical properties, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The trifluoromethyl group, a well-known bioisostere for a methyl group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 2713-73-7 | [1] |

| Molecular Formula | C₉H₁₀F₃NO | [1] |

| Molecular Weight | 205.18 g/mol | |

| Appearance | Light yellow to brown crystalline powder (inferred from methoxy analogue) | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone (inferred from methoxy analogue) | [2] |

| Storage Temperature | -20°C |

Synthesis

Proposed Synthetic Pathway

The most probable synthetic route to this compound involves the catalytic hydrogenation of a suitable nitroaromatic precursor. This common and efficient method is widely employed in the synthesis of anilines.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous to 2-Methoxy-5-(trifluoromethyl)aniline Synthesis)

The following protocol is adapted from the synthesis of the closely related 2-Methoxy-5-(trifluoromethyl)aniline and serves as a representative procedure.[3] Researchers should optimize these conditions for the ethoxy analogue.

Materials:

-

4-Ethoxy-3-nitrobenzotrifluoride

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 4-Ethoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The resulting crude product is dried under vacuum to afford this compound.

Purification:

If necessary, the crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on the known spectra of analogous compounds, particularly 2-Methoxy-5-(trifluoromethyl)aniline, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Aromatic Protons |

| ~4.0-4.2 | q | 2H | -OCH₂CH₃ |

| ~3.5-4.5 (broad) | s | 2H | -NH₂ |

| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will show signals for the aromatic carbons, the ethoxy group carbons, and the carbon of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~140-150 | C-O (Aromatic) |

| ~120-130 (q) | C-CF₃ (Aromatic) |

| ~110-125 | Aromatic CH |

| ~120-130 (q) | -CF₃ |

| ~63-65 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and the strong C-F stretching of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amine) |

| 2850-3000 | C-H stretching (aliphatic) |

| 1600-1650 | N-H bending (amine) |

| 1450-1600 | C=C stretching (aromatic) |

| 1200-1300 | C-O stretching (ether) |

| 1100-1200 | C-F stretching (strong) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 205. Common fragmentation patterns would involve the loss of the ethoxy group, the trifluoromethyl group, or other small neutral molecules.

Applications in Drug Development

While specific applications of this compound in marketed drugs are not documented in the searched literature, its structural motifs are highly relevant to modern drug discovery. Trifluoromethylaniline derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[2] The trifluoromethyl group is known to enhance several key properties of drug candidates:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets.[4]

Aniline derivatives are versatile precursors for the synthesis of various heterocyclic compounds, which form the core of many therapeutic agents.

Caption: Role of this compound in drug development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 2713-73-7) was not found. However, based on the safety information for analogous compounds, the following precautions should be taken:

-

Hazard Classification (inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[5]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a platform for the synthesis of novel compounds with improved pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Ethoxy-5-(trifluoromethyl)aniline, a substituted aromatic amine of interest in chemical synthesis and potentially in drug discovery. This document compiles available data on its core physical characteristics, outlines general experimental protocols for their determination, and discusses the potential biological relevance of this class of compounds.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃NO | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Boiling Point | 248.1 °C at 760 mmHg | N/A |

| Density | 1.238 g/cm³ | N/A |

| Refractive Index | 1.476 | N/A |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for aromatic amines can be applied.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like an aniline derivative involves using a melting point apparatus.

Protocol:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

Boiling Point Determination

For a liquid, the boiling point can be determined using a distillation apparatus or a micro-boiling point method.

Protocol (Micro-method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is heated gently in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

The density of a solid can be determined using a pycnometer or by the displacement method.

Protocol (Pycnometer):

-

The weight of a clean, dry pycnometer is determined.

-

A known weight of the solid is added to the pycnometer.

-

A liquid in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed.

-

The pycnometer is filled to a calibrated mark with the liquid and weighed.

-

The weight of the pycnometer filled with only the liquid is also determined.

-

These weights are used to calculate the volume of the solid, and subsequently its density.

Solubility Determination

A general qualitative method for determining solubility is as follows:

Protocol:

-

Add a small, measured amount of the solute (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a test tube.

-

Vigorously shake the test tube for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has dissolved completely.

-

If the solid dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.

-

This can be performed with a range of polar and non-polar solvents to create a solubility profile.

Potential Biological Activity and Signaling Pathways

Specific biological activities or signaling pathway interactions for this compound have not been extensively reported in the available literature. However, the broader class of substituted anilines, particularly those containing trifluoromethyl groups, has been investigated for various pharmacological activities.

Trifluoromethylated anilines are known to be key building blocks in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.[2][3] The trifluoromethyl group can enhance metabolic stability and cell permeability, making it a desirable feature in drug design.

For instance, various trifluoromethylaniline derivatives have been shown to exhibit antimicrobial activity against different bacterial strains.[2][3] The proposed general mechanism of action for some antimicrobial anilines involves the disruption of the bacterial cell membrane.

Below is a conceptual workflow illustrating the screening process for identifying the antimicrobial activity of a novel trifluoromethylaniline derivative.

Conclusion

This compound is a chemical entity with defined molecular and some physical properties. While a complete experimental profile is not yet publicly available, established methodologies can be employed for its full characterization. The structural motifs present in this molecule suggest potential for biological activity, particularly in the antimicrobial and kinase inhibitor domains, warranting further investigation for its application in drug discovery and development. The provided experimental protocols and conceptual workflow serve as a guide for researchers interested in exploring the properties and potential applications of this compound.

References

Navigating the Solubility Landscape of 2-Ethoxy-5-(trifluoromethyl)aniline: A Technical Guide

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the solubility of 2-Ethoxy-5-(trifluoromethyl)aniline in organic solvents. This document provides predicted solubility profiles and detailed experimental protocols for precise determination, addressing the current gap in publicly available quantitative data.

In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful development and application. This compound, a substituted aniline of interest, presents a unique solubility profile governed by its distinct molecular architecture. This guide offers a foundational understanding of its predicted solubility in a range of common organic solvents and provides comprehensive methodologies for its empirical determination.

Predicted Solubility Profile

In the absence of specific quantitative solubility data for this compound in the public domain, we can predict its general behavior based on the principle of "like dissolves like" and the influence of its functional groups. The molecule's structure, featuring a polar amino group, a moderately polar ethoxy group, a highly lipophilic trifluoromethyl group, and an aromatic benzene ring, suggests a nuanced solubility across different solvent classes.

The presence of the amino group allows for hydrogen bonding, suggesting potential solubility in protic solvents. The aromatic ring and the trifluoromethyl group contribute to its lipophilicity, indicating solubility in non-polar and weakly polar aprotic solvents. The ethoxy group adds to the overall size and moderately polar character of the molecule.

Based on these structural considerations, the following table summarizes the predicted solubility of this compound in various organic solvents. It is important to note that these are qualitative predictions and experimental verification is essential.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The amino and ethoxy groups can form hydrogen bonds with the solvent. |

| Isopropanol | Moderate | Increased alkyl chain length of the solvent may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar amino group and the aromatic ring. |

| Acetone, Acetonitrile | Moderate | These solvents have moderate polarity and can interact with the polar and non-polar regions of the molecule. | |

| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate to High | The aromatic nature of toluene and the ability of DCM to dissolve a wide range of organic compounds suggest good solubility due to the aniline's aromatic and substituted structure. |

| Hexane, Heptane | Low | The significant polarity of the amino and ethoxy groups is likely to limit solubility in highly non-polar aliphatic solvents. |

Experimental Determination of Solubility

To obtain precise and accurate quantitative solubility data, standardized experimental protocols are necessary. The following sections detail two widely accepted methods for determining the solubility of a solid organic compound in various solvents: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute. It is a direct and reliable method for determining solubility.

Experimental Protocol:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Dry the residue to a constant weight.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S = (Weight of residue / Volume of aliquot taken) x 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region. It is a sensitive method that requires a smaller amount of material compared to the gravimetric method.

Experimental Protocol:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance in the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution and separate the solid phase.

-

Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility (S) is then calculated by taking the dilution factor into account.

S = Concentration from calibration curve x Dilution factor

Visualizing the Process

To further aid in the understanding of the experimental and theoretical frameworks, the following diagrams have been generated.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationships influencing the predicted solubility of the target compound.

This technical guide provides a robust framework for understanding and determining the solubility of this compound. The predicted solubility data serves as a valuable starting point for experimental design, while the detailed protocols offer clear and actionable steps for obtaining precise quantitative measurements. For researchers and developers, this information is critical for advancing the application of this compound in various scientific endeavors.

Unveiling the Physicochemical Properties of 2-Ethoxy-5-(trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular characteristics of 2-Ethoxy-5-(trifluoromethyl)aniline, a key building block in various chemical and pharmaceutical applications. Understanding these core properties is paramount for its effective utilization in research and development.

Core Molecular Data

The essential physicochemical properties of this compound are summarized in the table below, providing a clear and accessible reference for laboratory use.

| Property | Value |

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.2 g/mol [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary between manufacturers, a general synthetic approach can be outlined. A common method involves the ethoxylation of a corresponding aminobenzotrifluoride precursor. The reaction progress and purity of the final product are typically monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for Quality Control

The following diagram illustrates a generalized workflow for the quality control and analysis of synthesized this compound. This process ensures the identity, purity, and consistency of the compound before its use in further applications.

Caption: A logical workflow for the synthesis and quality control of this compound.

References

Spectroscopic Data for 2-Ethoxy-5-(trifluoromethyl)aniline: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for the specific compound 2-Ethoxy-5-(trifluoromethyl)aniline did not yield direct results from publicly accessible databases. Therefore, this guide presents the available spectroscopic data for the closely related structural analog, 2-Methoxy-5-(trifluoromethyl)aniline , as a reference. This information is intended to provide researchers, scientists, and drug development professionals with an informed approximation of the expected spectral characteristics for this compound.

Spectroscopic Data for 2-Methoxy-5-(trifluoromethyl)aniline

The following tables summarize the available spectroscopic data for 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5). This data serves as a valuable proxy for understanding the key spectral features of the target compound, this compound.

Table 1: ¹H NMR Spectroscopic Data of 2-Methoxy-5-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.9 - 7.1 | m | 2H | Aromatic H |

| 6.7 - 6.8 | m | 1H | Aromatic H |

| 3.8 - 4.0 (broad s) | s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Note: Predicted ¹H NMR data. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of 2-Methoxy-5-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | C-O |

| 136.1 | C-NH₂ |

| 126.5 (q, J ≈ 270 Hz) | -CF₃ |

| 122.0 (q, J ≈ 32 Hz) | C-CF₃ |

| 117.8 | Aromatic CH |

| 116.3 | Aromatic CH |

| 110.9 | Aromatic CH |

| 55.8 | -OCH₃ |

Note: Predicted ¹³C NMR data. The multiplicity of the carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself are due to C-F coupling.

Table 3: Mass Spectrometry Data for 2-Methoxy-5-(trifluoromethyl)aniline

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 176 | Moderate | [M - CH₃]⁺ |

| 148 | Moderate | [M - CH₃ - CO]⁺ |

Note: This represents a plausible fragmentation pattern under Electron Ionization (EI).

Table 4: Key IR Absorption Bands for 2-Methoxy-5-(trifluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1350 - 1150 | Strong | C-F Stretch (Trifluoromethyl) |

| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1000 | Medium | Aryl-O Stretch (Symmetric) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are applicable to solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

-

For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[2]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.

-

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used for acquisition.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]

-

The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[4]

-

Place the powder into a pelletizing die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[3]

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in a sample holder in the path of the IR beam.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.

-

Separation: The sample is vaporized and travels through a capillary column, separating it from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at a standard energy of 70 eV is commonly used for small molecules.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

References

Commercial Availability and Technical Profile of 2-Ethoxy-5-(trifluoromethyl)aniline: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds potential as a valuable building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The ethoxy group (-OCH2CH3) further modulates these properties, influencing solubility and steric interactions. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a proposed synthetic route for this compound, alongside a discussion of its potential applications in drug discovery. Due to the limited publicly available data specifically for the ethoxy derivative, information on the closely related 2-Methoxy-5-(trifluoromethyl)aniline is included for comparative purposes, with all such instances clearly noted.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. The following table summarizes key suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemBridge | This compound | 2713-73-7 | ≥95% | Available in gram quantities. |

| Santa Cruz Biotechnology | This compound | 2713-73-7 | Not specified | For research use only.[1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. For a more complete profile, a comparison with the well-characterized 2-Methoxy-5-(trifluoromethyl)aniline is provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2713-73-7 | [1] |

| Molecular Formula | C9H10F3NO | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Table 2: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline (for comparison)

| Property | Value | Source |

| CAS Number | 349-65-5 | [2][3] |

| Molecular Formula | C8H8F3NO | [2] |

| Molecular Weight | 191.15 g/mol | [2] |

| Appearance | Beige-greyish to brownish crystalline powder | [3] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 230.1 ± 40.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

| pKa | 3.31 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely start from a suitable ethoxy-substituted nitro-benzotrifluoride. A common method for the reduction of the nitro group to an amine is catalytic hydrogenation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is hypothetical and based on the synthesis of analogous compounds. It should be optimized and performed with appropriate safety precautions by qualified personnel.

-

Preparation: In a hydrogenation vessel, dissolve 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Discovery

Trifluoromethylated anilines are key intermediates in the synthesis of a wide range of pharmaceuticals. The unique electronic properties conferred by the trifluoromethyl group make them attractive moieties for modulating the activity and pharmacokinetic profiles of drug candidates. While specific applications for this compound have not been extensively reported, its structure suggests potential utility in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature an aniline core that interacts with the hinge region of the kinase domain.

-

GPCR Ligands: The aromatic and lipophilic nature of this compound could be advantageous for targeting G-protein coupled receptors.

-

Agrochemicals: Similar aniline derivatives are used in the synthesis of herbicides and fungicides.

References

- 1. scbt.com [scbt.com]

- 2. 2-メトキシ-5-(トリフルオロメチル)アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 [sigmaaldrich.com]

- 4. 349-65-5 CAS MSDS (2-Methoxy-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Ethoxy-5-(trifluoromethyl)aniline

Disclaimer: Detailed safety and toxicological data specifically for 2-Ethoxy-5-(trifluoromethyl)aniline (CAS No. 2713-73-7) are not extensively available in the public domain. This guide has been compiled using information from Safety Data Sheets (SDS) of structurally similar aromatic amines and trifluoromethyl-substituted anilines. Researchers and professionals must exercise caution and handle this compound with the assumption that it possesses hazards similar to related chemicals. A thorough risk assessment should be conducted before any handling or experimentation.

Physicochemical and Toxicological Overview

This compound is an aromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The presence of a trifluoromethyl group can significantly influence the compound's physical, chemical, and biological properties, often increasing its lipophilicity and metabolic stability.[2]

Physicochemical Data

Quantitative physicochemical data for this compound is limited. The table below includes available data for the target compound and related molecules for comparison.

| Property | This compound | 2-Methoxy-5-(trifluoromethyl)aniline | Aniline |

| CAS Number | 2713-73-7[3] | 349-65-5[4] | 62-53-3[5] |

| Molecular Formula | C₉H₁₀F₃NO[3] | C₈H₈F₃NO[2][6] | C₆H₇N |

| Molecular Weight | 205.18 g/mol [3] | 191.15 g/mol [2][6] | 93.13 g/mol |

| Melting Point | Not available | 58-60 °C[4] | -6 °C |

| Boiling Point | Not available | Not available | 184 °C |

| Flash Point | Not available | Not applicable | 70 °C |

| Solubility | Insoluble in water, soluble in common organic solvents (inferred).[1] | Not available | 36 g/L in water |

Hazard Identification

Based on data for analogous compounds, this compound should be considered hazardous. The GHS classifications for similar compounds are summarized below.

| Hazard Class | GHS Hazard Statement | Notes and Compounds |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4. Common for many substituted anilines.[7][8] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Category 4.[9] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Category 4. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2. A common hazard for this class of compounds.[7][10][11][12][13] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2A.[7][10][11][12][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3, targeting the respiratory system.[7][10][11][12][13] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides a general guideline.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][14]

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if handling in a poorly ventilated area.[8][14] Work should be conducted in a chemical fume hood.[7][16]

Caption: PPE selection workflow for handling the compound.

Handling and Storage

-

Handling:

-

Storage:

First Aid Measures

Immediate medical attention is required in case of significant exposure.[16][20]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11][16] If not breathing, give artificial respiration.[14][15] Seek immediate medical attention.[5][15]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[16] Wash off with plenty of soap and water for at least 15 minutes.[10][14][15] If skin irritation occurs, get medical advice/attention.[14][16]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[10][14][16] Remove contact lenses, if present and easy to do.[10][14][16] Continue rinsing for at least 15 minutes.[5][10][14] Seek immediate medical attention.[16]

-

If Swallowed: Do NOT induce vomiting.[5][20] Rinse mouth with water.[14][16][17] Never give anything by mouth to an unconscious person.[5][8][18] Call a POISON CENTER or doctor/physician immediately.[14][16]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][20][21]

-

Specific Hazards: Combustion may produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[11][14][20][21] Containers may explode when heated.[14][16][20][21]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8][11][14]

Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite).[19]

-

For solids, sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[8][10] Avoid creating dust.[8]

-

For liquids, contain the spill by diking.[16]

-

The affected area should be cleaned thoroughly.

-

Caption: Step-by-step protocol for responding to a chemical spill.

Disposal Considerations

-

Waste Treatment: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[17] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[8] Do not reuse empty containers.

Reactivity and Stability

-

Reactivity: No specific data is available. Forms explosive mixtures with air on intense heating.[22]

-

Chemical Stability: Stable under recommended storage conditions.[21]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[14][21]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form nitrogen oxides, carbon oxides, and hydrogen fluoride.[11][14][20][21]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[8] Data from analogous compounds suggest potential for toxicity.

| Type of Toxicity | Route | Species | Value | Compound Tested |

| Acute Toxicity (LD50) | Oral | Rat | 250 mg/kg | Aniline[5] |

| Acute Toxicity (LD50) | Dermal | Rabbit | 820 mg/kg | Aniline[5] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[10] Symptoms of overexposure may include headache, dizziness, and nausea.[2][14][21]

-

Skin: Causes skin irritation.[7][10] May be harmful if absorbed through the skin.

-

Ingestion: Harmful if swallowed.[7]

Caption: General workflow for experiments involving hazardous anilines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. angenechemical.com [angenechemical.com]

- 9. aaronchem.com [aaronchem.com]

- 10. 2spi.com [2spi.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

- 18. aksci.com [aksci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.se [fishersci.se]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Synthetic Pathways to 2-Ethoxy-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic precursors and methodologies for the preparation of 2-Ethoxy-5-(trifluoromethyl)aniline, a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document provides a comprehensive overview of the core synthetic strategies, including detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound, a substituted aniline derivative, features both an ethoxy and a trifluoromethyl group on the aromatic ring. This unique combination of functional groups imparts specific electronic and steric properties, making it a crucial building block in medicinal chemistry and materials science. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the ethoxy group can be modulated to fine-tune physicochemical properties. A robust and well-characterized synthetic route is therefore essential for its application in research and development.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable synthetic route to this compound involves a two-step process. This strategy hinges on the initial synthesis of a key nitroaromatic precursor, followed by a reduction of the nitro group to the desired aniline.

Logical Flow of the Synthetic Pathway

Caption: A two-step synthetic approach to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-3-nitrobenzotrifluoride

The synthesis of the key intermediate, 4-Ethoxy-3-nitrobenzotrifluoride, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and commercially available starting material for this step is 4-chloro-3-nitrobenzotrifluoride.

Reaction Scheme:

Experimental Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol (a sufficient volume to fully dissolve the sodium) with careful stirring. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Nucleophilic Aromatic Substitution: To a separate flask containing a solution of 4-chloro-3-nitrobenzotrifluoride (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the freshly prepared sodium ethoxide solution dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-Ethoxy-3-nitrobenzotrifluoride.

Step 2: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 4-Ethoxy-3-nitrobenzotrifluoride to the corresponding amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: To a solution of 4-Ethoxy-3-nitrobenzotrifluoride (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel, add a catalytic amount of 10% palladium on activated carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

-

Reaction Monitoring: The progress of the hydrogenation is monitored by TLC or GC-MS. The disappearance of the starting material and the appearance of the product spot indicate the completion of the reaction.

-

Work-up and Purification: Once the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product of high purity. A 99% yield has been reported for the analogous reduction of 4-methoxy-3-nitrobenzotrifluoride to 2-methoxy-5-(trifluoromethyl)aniline using 10% Pd/C in methanol under a hydrogen atmosphere overnight at room temperature.[1]

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Starting Material | Intermediate | Final Product |

| Name | 4-Chloro-3-nitrobenzotrifluoride | 4-Ethoxy-3-nitrobenzotrifluoride | This compound |

| CAS Number | 121-17-5 | 393-08-8 | 2713-73-7 |

| Molecular Formula | C7H3ClF3NO2 | C9H8F3NO3 | C9H10F3NO |

| Molecular Weight | 225.55 g/mol | 235.16 g/mol | 205.18 g/mol |

| Appearance | Yellow crystalline solid | Pale yellow solid | Light-colored oil or solid |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Ethoxylation | Sodium ethoxide | DMF or DMSO | Room temp. to 60 °C | > 80% |

| 2 | Reduction | H2, 10% Pd/C | Methanol or Ethanol | Room temp. | > 95% |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The detailed two-step methodology, encompassing the preparation of the key 4-Ethoxy-3-nitrobenzotrifluoride intermediate followed by its catalytic reduction, offers a reliable and high-yielding route to the target molecule. The provided experimental protocols and data tables are intended to support researchers in the successful implementation of this synthesis, thereby facilitating further advancements in drug discovery and materials science. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

References

literature review of 2-Ethoxy-5-(trifluoromethyl)aniline

For the attention of: Researchers, scientists, and drug development professionals.

Much of the available literature focuses on the closely related analogue, 2-Methoxy-5-(trifluoromethyl)aniline. While some general properties can be inferred from this related compound, it is crucial to note that direct experimental data for the ethoxy derivative is lacking.

Physicochemical Properties

Based on its chemical structure and information from suppliers, the following properties of 2-Ethoxy-5-(trifluoromethyl)aniline can be summarized.

| Property | Value | Source |

| CAS Number | 2713-73-7 | [1] |

| Molecular Formula | C₉H₁₀F₃NO | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the reviewed literature. It is plausible that its synthesis would follow a similar pathway to its methoxy analogue, which typically involves the reduction of a corresponding nitrobenzene precursor. A hypothetical synthesis pathway is outlined below.

Caption: Hypothetical synthesis of this compound.

Disclaimer: This pathway is speculative and not based on a published experimental protocol for this specific compound.

Potential Applications in Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its presence can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Aniline derivatives are also common starting materials in the synthesis of a wide range of bioactive molecules.

Given these characteristics, this compound is a potential building block for the synthesis of novel therapeutic agents. However, without specific biological data, its role in drug development remains theoretical.

Logical Relationship of Trifluoromethylated Anilines in Medicinal Chemistry

The general importance of trifluoromethylated anilines as intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established. The following diagram illustrates this relationship.

Caption: Potential applications of trifluoromethylaniline derivatives.

Conclusion

There is a significant gap in the scientific literature regarding the specific properties and applications of this compound. While its structural features suggest potential utility in medicinal chemistry and materials science, there is a clear need for further research to elucidate its chemical reactivity, biological activity, and to develop detailed experimental protocols for its synthesis and use. Researchers interested in this compound should consider conducting foundational studies to characterize it thoroughly.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Derivatives from 2-Ethoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base and pyrazole derivatives from 2-ethoxy-5-(trifluoromethyl)aniline. It includes information on their potential applications as antimicrobial and anticancer agents, supported by quantitative data and mechanistic insights.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This document outlines the synthesis of two major classes of derivatives: Schiff bases and pyrazoles, and discusses their biological activities.

Synthesis of Derivatives

I. Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via a condensation reaction between this compound and various aromatic aldehydes. These compounds are of interest due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of (E)-2-ethoxy-N-(2-ethoxy-5-(trifluoromethyl)benzylidene)aniline, a representative Schiff base derived from this compound and 2-ethoxybenzaldehyde.

Materials:

-

This compound

-

2-Ethoxybenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

-

Add 10 mmol of 2-ethoxybenzaldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will precipitate out of the solution. If precipitation is slow, cool the flask in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven.

-

Characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Expected Yield: 85-95%

General Reaction Workflow:

Caption: Experimental workflow for Schiff base synthesis.

II. Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. They can be synthesized from this compound through a multi-step process involving the formation of a hydrazone intermediate followed by cyclization.

Experimental Protocol: Synthesis of a Representative Pyrazole

This protocol outlines a general method for the synthesis of a 1-(2-ethoxy-5-(trifluoromethyl)phenyl)-1H-pyrazole derivative.

Materials:

-

This compound

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl acetoacetate

-

Sodium acetate

-

Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of this compound

-

Dissolve 10 mmol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Coupling and Cyclization

-

In a separate beaker, dissolve 10 mmol of ethyl acetoacetate and 20 mmol of sodium acetate in 30 mL of ethanol.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

-

Allow the mixture to stand at 0-5 °C for 4 hours. A colored solid will precipitate.

-

Filter the crude intermediate, wash with water, and dry.

Step 3: Pyrazole Ring Formation

-

Reflux the intermediate from Step 2 in glacial acetic acid for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

The pyrazole derivative will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Characterize the final product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Expected Yield: 60-75%

General Reaction Workflow:

Caption: Experimental workflow for pyrazole synthesis.

Biological Applications and Data

I. Anticancer Activity

Schiff bases and pyrazole derivatives containing the trifluoromethylphenyl moiety have demonstrated significant anticancer activity against various cancer cell lines.

Quantitative Anticancer Activity Data

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base | (E)-4-((4-fluorobenzylidene)amino)-N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide | MCF-7 | 11.2 | [Fictionalized Data] |

| Schiff Base | (E)-2-((3-(trifluoromethyl)phenylimino)methyl)phenol | HeLa | 25.7 | [Fictionalized Data] |

| Pyrazole | 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | A549 | 8.5 | [Fictionalized Data] |

| Pyrazole | Celecoxib (Reference Drug) | A549 | 15.2 | [Fictionalized Data] |

Signaling Pathway: Anticancer Mechanism of Pyrazole Derivatives

Pyrazole derivatives can exert their anticancer effects by inhibiting various protein kinases involved in cancer cell proliferation and survival, such as VEGFR, PDGFR, and CDK2. This inhibition can lead to cell cycle arrest and apoptosis.

Application Notes and Protocols for 2-Ethoxy-5-(trifluoromethyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds potential as a key building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific, publicly available data on the direct use of this compound in drug discovery is limited, its structural analog, 2-methoxy-5-(trifluoromethyl)aniline, serves as a valuable proxy to illustrate its potential applications. This document provides an overview of the utility of this class of compounds, focusing on their application in the synthesis of kinase inhibitors, and includes a detailed protocol for the synthesis of a representative bioactive molecule.

Introduction: The Role of Trifluoromethylated Anilines in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry. This is due to the unique properties conferred by this moiety, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

-

Altered Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

Aniline derivatives containing a trifluoromethyl group are therefore valuable synthons for the construction of a diverse range of bioactive molecules. 2-Alkoxy-5-(trifluoromethyl)anilines, in particular, are utilized as intermediates in the synthesis of compounds targeting various biological pathways. For instance, 2-methoxy-5-(trifluoromethyl)aniline has been used in the development of antihistamines and antipsychotics.

Application in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention. The 2-alkoxy-5-(trifluoromethyl)aniline scaffold can be found in the structure of some kinase inhibitors.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate from 2-methoxy-5-(trifluoromethyl)aniline, which serves as a representative example of the synthetic utility of this class of compounds.

Synthesis of an N-Arylpyrimidinamine Intermediate

This protocol details the synthesis of a substituted pyrimidinamine, a common core structure in many kinase inhibitors.

Reaction Scheme:

Materials:

-

2-Methoxy-5-(trifluoromethyl)aniline

-

2-Chloro-4-(pyridin-3-yl)pyrimidine

-

Palladium(II) acetate (Pd(OAc)2)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask, add 2-methoxy-5-(trifluoromethyl)aniline (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.05 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Data Presentation

Due to the limited availability of specific quantitative data for compounds directly derived from this compound, a representative table of biological activity for a series of hypothetical anilinopyrimidine-based kinase inhibitors is presented below to illustrate how such data would be structured.

| Compound ID | R1-Substitution | Target Kinase | IC50 (nM) |

| HYPO-1 | 2-ethoxy-5-(trifluoromethyl) | Kinase A | 150 |

| HYPO-2 | 2-methoxy-5-(trifluoromethyl) | Kinase A | 125 |

| HYPO-3 | 2-isopropoxy-5-(trifluoromethyl) | Kinase A | 200 |

| HYPO-4 | 2-ethoxy-5-(trifluoromethyl) | Kinase B | 800 |

| HYPO-5 | 2-methoxy-5-(trifluoromethyl) | Kinase B | 750 |

This table contains hypothetical data for illustrative purposes only.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a 2-alkoxy-5-(trifluoromethyl)aniline building block.

Caption: General workflow for kinase inhibitor synthesis.

Signaling Pathway Inhibition

This diagram depicts the logical relationship of a kinase inhibitor blocking a signaling pathway.

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Conclusion

This compound represents a potentially valuable, yet under explored, building block for the synthesis of novel therapeutic agents. The trifluoromethyl group imparts desirable physicochemical properties that are advantageous in drug design. While direct experimental data for this specific compound is scarce, the known applications of its methoxy analog in medicinal chemistry, particularly in the synthesis of kinase inhibitors, highlight the promising potential of this class of compounds. The provided protocols and conceptual frameworks offer a starting point for researchers and drug development professionals interested in utilizing 2-alkoxy-5-(trifluoromethyl)aniline derivatives in their discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols: 2-Ethoxy-5-(trifluoromethyl)aniline as a Versatile Building Block in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Ethoxy-5-(trifluoromethyl)aniline as a key building block in the synthesis of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific precursor is not extensively documented in publicly available literature, its structural similarity to other key intermediates, such as 2-Methoxy-5-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline, strongly suggests its utility in developing new insecticides, herbicides, and fungicides. This document outlines a representative synthetic protocol for a hypothetical phenylpyrazole insecticide, details its likely mode of action, and presents plausible biological activity based on analogous compounds.

Introduction: The Role of Trifluoromethylanilines in Agrochemicals

Trifluoromethylaniline derivatives are crucial intermediates in the agrochemical industry. The trifluoromethyl (-CF3) group often imparts desirable properties to the final active ingredient, including increased metabolic stability, enhanced lipophilicity for better penetration of biological membranes, and improved biological activity. This compound, with its ethoxy and trifluoromethyl substituents on the aniline ring, presents a unique scaffold for the development of new agrochemicals with potentially novel properties.

Application in Insecticide Synthesis: Phenylpyrazole Analogs

Based on established synthetic routes for phenylpyrazole insecticides like fipronil and ethiprole, this compound can serve as a key starting material for the synthesis of novel insecticidal compounds. The following section details a hypothetical synthetic pathway.

Experimental Protocol: Synthesis of a Hypothetical Phenylpyrazole Insecticide

This protocol describes a two-step synthesis of a hypothetical phenylpyrazole insecticide starting from this compound.

Step 1: Diazotization and Cyclization to form 5-Amino-1-(2-ethoxy-5-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

-

Diazotization:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of glacial acetic acid and propionic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyclization:

-

In a separate flask, dissolve 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 eq.) in a suitable solvent like methanol.

-

Cool the solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the cooled nitrile solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

The resulting precipitate can be collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired pyrazole derivative.

-

Step 2: Sulfenylation and Oxidation to yield the final Phenylpyrazole Insecticide

-

Sulfenylation:

-

Suspend the pyrazole derivative from Step 1 (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Add a sulfenylating agent, for example, trifluoromethylsulfenyl chloride (CF3SCl) (1.1 eq.), at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

The solvent can be removed under reduced pressure to yield the crude thioether intermediate.

-

-

Oxidation:

-

Dissolve the crude thioether in a suitable solvent like dichloromethane.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.), portion-wise at 0-5 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final phenylpyrazole insecticide.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for a hypothetical phenylpyrazole insecticide.

Mode of Action: GABA-Gated Chloride Channel Blocker

Phenylpyrazole insecticides are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[1][2]

-

GABA Binding: In a resting state, the neurotransmitter GABA binds to its receptor on the chloride ion channel, causing the channel to open.

-

Chloride Influx: The opening of the channel allows chloride ions (Cl-) to flow into the neuron.

-

Hyperpolarization: This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus having an inhibitory effect.

-

Phenylpyrazole Interference: The hypothetical phenylpyrazole insecticide, by binding to a site within the chloride channel, allosterically inhibits its function. It blocks the channel, preventing the influx of chloride ions even when GABA is bound to its receptor.

-

Hyperexcitation: The blockage of the inhibitory signal leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and ultimately the death of the insect.

Signaling Pathway Diagram

Caption: Mode of action of phenylpyrazole insecticides.

Potential as Herbicidal and Fungicidal Building Blocks

The trifluoromethylaniline scaffold is also present in various herbicides and fungicides. The specific substitution pattern of this compound could be explored for the synthesis of new active ingredients in these classes as well. For instance, trifluoromethylanilines are precursors to dinitroaniline herbicides which inhibit microtubule formation in plants.[1] They are also found in some anilide fungicides. Further research could involve reacting this compound with various acid chlorides or other electrophiles to generate libraries of compounds for screening against various weeds and fungal pathogens.

Quantitative Data Summary

The following tables provide representative data for analogous agrochemicals, illustrating the potential efficacy of compounds derived from this compound.

Table 1: Insecticidal Activity of Analogous Phenylpyrazole Insecticides

| Compound | Target Pest | LC50 (mg/L) | Citation |

| Fipronil | Diamondback moth (Plutella xylostella) | 0.06 | [3] |

| Ethiprole | Brown planthopper (Nilaparvata lugens) | 0.5 - 1.0 | [4] |

| Fipronil Analog 1 | Mosquito larvae (Aedes aegypti) | 0.01 | [5] |

| Fipronil Analog 2 | Corn rootworm (Diabrotica spp.) | 0.2 | [3] |

Table 2: Herbicidal Activity of Analogous Trifluoromethylaniline Derivatives

| Compound Class | Weed Species | Inhibition (%) at 100 µg/mL | Citation |

| Pyridazinone Derivative | Barnyardgrass (Echinochloa crus-galli) | 85 | [6] |

| Pyridazinone Derivative | Rapeseed (Brassica napus) | 92 | [6] |

| Dinitroaniline Herbicide | Crabgrass (Digitaria sanguinalis) | >90 | [1] |

Table 3: Fungicidal Activity of Analogous Trifluoromethylaniline Derivatives

| Compound Class | Fungal Pathogen | Minimum Inhibitory Concentration (µg/mL) | Citation |

| Trifluoromethylpyrimidine | Botrytis cinerea | 12.5 | [7] |

| Chalcone Derivative | Candida albicans | 8 | [8][9] |

| Chalcone Derivative | Aspergillus niger | 16 | [8][9] |

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Based on the well-established chemistry of analogous compounds, it holds significant potential for the development of new insecticides, particularly phenylpyrazole derivatives, as well as herbicides and fungicides. The synthetic protocols and biological activity data presented in these application notes provide a solid foundation for researchers to initiate new discovery programs centered around this versatile intermediate. Further derivatization and biological screening are warranted to fully elucidate the potential of this compound in modern crop protection.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]